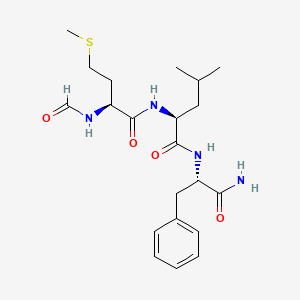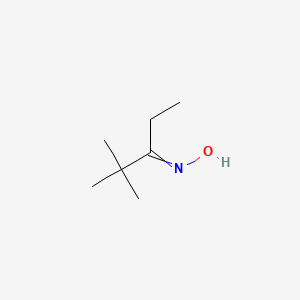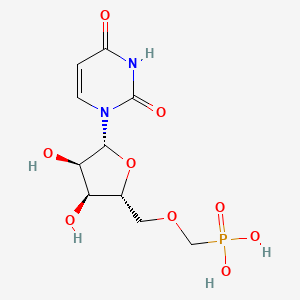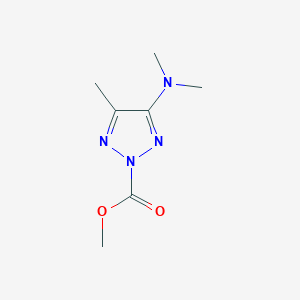![molecular formula C14H13N3 B14447514 1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline CAS No. 73075-14-6](/img/structure/B14447514.png)
1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline is a heterocyclic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a fused ring system that includes a benzimidazole and a quinazoline moiety, making it a unique and interesting compound for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzylamine with aldehydes in the presence of catalysts such as CuCl/DABCO/4-HO-TEMPO can lead to the formation of quinazoline derivatives . Another approach involves the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial for efficient production. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Substitution reactions can be carried out using reagents such as halogens, alkylating agents, or acylating agents to introduce new substituents into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives, while substitution reactions can lead to the formation of various substituted quinazolines with different biological activities .
科学的研究の応用
1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline has a wide range of scientific research applications due to its unique structure and biological properties. Some of the key applications include:
Chemistry: The compound serves as a valuable building block for the synthesis of other heterocyclic compounds and complex molecules.
Biology: It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors, leading to the modulation of various biological processes. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact mechanism of action may vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Quinazolinone: A closely related compound with a similar structure but different biological activities.
Benzimidazole: Another related compound that shares the benzimidazole moiety but differs in its overall structure and properties.
Isoquinoline: A compound with a similar fused ring system but different nitrogen atom positions.
Uniqueness
1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline is unique due to its specific fused ring system, which combines the structural features of both benzimidazole and quinazoline. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development .
特性
IUPAC Name |
1,2,3,4-tetrahydrobenzimidazolo[2,1-b]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-2-6-11-10(5-1)9-17-13-8-4-3-7-12(13)16-14(17)15-11/h3-4,7-9H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDBMZOZZXUUTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=NC4=CC=CC=C4N3C=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327822 |
Source


|
| Record name | NSC690367 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73075-14-6 |
Source


|
| Record name | NSC690367 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)

![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)



![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)





![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)

